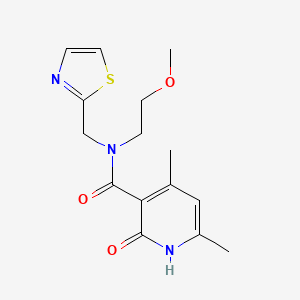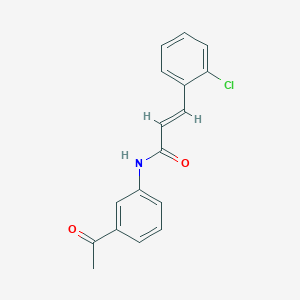![molecular formula C15H19N7O5 B5563450 ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5563450.png)
ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazoles are a class of synthetic organic compounds that are used in a wide range of applications, including pharmaceuticals, agrochemicals, and explosives . They are characterized by a 5-membered ring containing four nitrogen atoms . The compound you mentioned is a derivative of tetrazole, with additional functional groups attached.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For tetrazoles, the presence of the tetrazole ring can often be confirmed by characteristic peaks in the infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions, including substitution and addition reactions, depending on the substituents present on the ring . The specific reactions that this compound might undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. For example, tetrazoles are generally stable under normal conditions, but can decompose and emit toxic nitrogen fumes when heated .Scientific Research Applications
Synthesis and Chemical Transformations
The compound's utility in synthesizing antitumor drugs, such as temozolomide, highlights its significance in medicinal chemistry. By utilizing alternative synthesis routes that avoid hazardous reagents, researchers have developed safer and more efficient methodologies for drug synthesis (Wang, Stevens, & Thomson, 1994). Similarly, its application in creating high-ceiling diuretics showcases its importance in developing new therapeutic agents with enhanced potency and specificity (Lee, Plattner, Ours, Horrom, Smital, Pernet, Bunnell, El Masry, & Dodge, 1984).
Antioxidant Properties
Investigations into natural product synthesis reveal the compound's role in isolating potent antioxidants from red seaweed, indicating its potential in food and pharmaceutical industries as a source of natural antioxidants (Chakraborty, Joseph, Joy, & Raola, 2016). This application is crucial for developing new antioxidants that can mitigate oxidative stress and related diseases.
Antimicrobial and Antifungal Applications
Research on the synthesis of new chemical entities, such as thiazolopyrimidine and thiazolodipyrimidine derivatives, has shown significant antimicrobial and antioxidant activities, underlining the compound's role in discovering new antimicrobial agents (Youssef & Amin, 2012). These findings are pivotal for addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds.
Analgesic and Anti-inflammatory Activities
The synthesis of oxadiazole derivatives from related chemical structures demonstrates their potential analgesic and anti-inflammatory activities, offering new avenues for therapeutic intervention in pain and inflammation management (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Safety and Hazards
Tetrazoles can be hazardous due to their potential to decompose and emit toxic nitrogen fumes when heated . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
ethyl 2-[4-[(E)-[[2-(5-aminotetrazol-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O5/c1-3-26-14(24)9-27-11-5-4-10(6-12(11)25-2)7-17-18-13(23)8-22-15(16)19-20-21-22/h4-7H,3,8-9H2,1-2H3,(H,18,23)(H2,16,19,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWQLMUDFKKWGL-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)CN2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {4-[(E)-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)
![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)
![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)
![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)
![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)
![2,2-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5563432.png)

![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)